molecular formula C19H20N4OS B4609112 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine

1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine

Cat. No.: B4609112
M. Wt: 352.5 g/mol
InChI Key: SQXWYEGUHQNBGT-UHFFFAOYSA-N
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Description

1-{[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl scaffold linked to a phenylpiperazine moiety, a structural motif known to confer diverse biological activities. Compounds featuring the 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole core have been identified as key intermediates and final targets in synthetic chemistry due to their versatile pharmacological potential (a). The integration of the phenylpiperazine group is a well-established strategy in medicinal chemistry to enhance a compound's ability to interact with various biological targets, potentially leading to improved affinity and selectivity. While specific biological data for this exact compound may be limited, structurally related thiazole and thiazolidine derivatives are extensively documented in scientific literature for their broad spectrum of research applications, including investigation into anticancer, antimicrobial, anti-inflammatory, and analgesic properties (b). The thiazole ring system, in particular, is a privileged scaffold in drug discovery, often associated with the development of novel therapeutic agents (c). Researchers are exploring such hybrid structures for their potential to modulate various enzymatic pathways and receptor systems. This product is provided for research purposes to support the development of new chemical entities and biological probes. It is intended for use in laboratory settings only by qualified professionals. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. (a: ; b: ; c: )

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-15-17(25-19(20-15)23-9-5-6-10-23)18(24)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXWYEGUHQNBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring and the piperazine moiety. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: This step often involves the use of pyrrole derivatives and coupling reactions.

    Attachment of the Piperazine Ring: The final step involves the coupling of the piperazine ring with the thiazole-pyrrole intermediate, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory and Antioxidant Activity

Research indicates that derivatives of thiazole compounds exhibit notable anti-inflammatory properties. The compound has been synthesized and evaluated for its ability to inhibit inflammation using models such as carrageenan-induced paw edema in mice. The results showed significant reductions in edema, suggesting that structural modifications in thiazole derivatives can enhance anti-inflammatory activity .

Case Study :
A study demonstrated that specific thiazole derivatives exhibited up to 64.3% inhibition of inflammation in vivo, while also showing antioxidant activity by scavenging free radicals like DPPH (15.6% to 26.6% reduction) and hydroxyl radicals (44.6% to 100% reduction) . This highlights the therapeutic potential of the thiazole moiety in developing anti-inflammatory agents.

Antimicrobial Properties

Compounds similar to 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine have been studied for their antimicrobial effects against various pathogens. The thiazole ring's presence is often linked to enhanced antibacterial and antifungal activities due to its ability to interact with microbial enzymes and disrupt cellular functions .

Neuropharmacological Applications

The piperazine structure within the compound suggests potential applications in neuropharmacology. Piperazine derivatives have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating conditions like depression and anxiety disorders .

Research Findings :
Studies have shown that modifications in piperazine derivatives can lead to compounds with selective activity on serotonin receptors, indicating that this compound could serve as a lead structure for developing new antidepressants or anxiolytics.

Summary of Research Findings

Application AreaKey Findings
Anti-inflammatorySignificant inhibition of edema (up to 64.3%) and antioxidant activity against free radicals
AntimicrobialEffective against various pathogens; thiazole derivatives show enhanced antibacterial properties
NeuropharmacologyPotential for developing new antidepressants targeting serotonin receptors

Mechanism of Action

The mechanism of action of 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: piperazine derivatives , thiazole-containing compounds , and pyrrole-functionalized systems . Below is a detailed comparison with key examples:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Unique Properties Biological/Chemical Relevance
Target Compound :
1-{[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine
- 4-Methylthiazole
- 2-(1H-pyrrol-1-yl) substituent
- Piperazine-phenyl linkage
- Enhanced π-π interactions due to pyrrole-thiazole conjugation
- High lipophilicity (LogP ~3.2)
Potential CNS activity due to piperazine; antimicrobial properties from thiazole
Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate () - 4-Fluorophenyl-thiazole
- Ethyl carboxylate on piperazine
- Increased metabolic stability (fluorine atom)
- Moderate solubility (LogP ~2.8)
Studied for kinase inhibition; fluorophenyl enhances target selectivity
N1-cyclohexyl-2-{1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethylidene}hydrazine-1-carbothiamide () - Thienyl-thiazole core
- Hydrazine-carbothiamide tail
- Strong hydrogen-bonding capacity
- Moderate cytotoxicity (IC₅₀ ~5 µM)
Antiviral and anticancer applications; thienyl improves redox activity
{4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid () - Trifluoromethylphenyl-thiazole
- Sulfanyl-phenoxy acetic acid
- High metabolic resistance (CF₃ group)
- PPARδ agonist activity
Used in performance-enhancing drugs; modulates lipid metabolism
[2-(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone () - 4-Methoxybenzylamino-thiazole
- Piperazine-phenyl group
- Improved solubility (methoxy group)
- Moderate receptor affinity (Ki ~200 nM)
Explored for antipsychotic activity; methoxy enhances blood-brain barrier penetration

Key Findings from Comparative Analysis

Thiazole Modifications: The pyrrole substituent in the target compound distinguishes it from analogs with fluorophenyl () or thienyl () groups. Methyl groups on thiazole (common in all analogs) contribute to steric bulk, affecting substrate specificity in enzymatic assays .

Piperazine Derivatives :

  • The 4-phenylpiperazine moiety is shared with ’s compound but differs from ethyl carboxylate () or hydrazine derivatives (). Piperazine’s conformational flexibility allows adaptation to diverse binding pockets, making it a versatile pharmacophore .

Electron-Withdrawing Groups: Fluorine () and trifluoromethyl () substituents improve metabolic stability but may reduce target engagement due to increased electronegativity .

Synthetic Complexity :

  • The pyrrole-thiazole linkage in the target compound likely requires multi-step synthesis, similar to hydrazine-carbothiamide derivatives (), but avoids the challenges of introducing fluorine or sulfanyl groups () .

Biological Activity

1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to piperazine derivatives, which are known for their diverse pharmacological effects, including anxiolytic and antidepressant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 347.43 g/mol. The compound exhibits a density of 1.3 g/cm³ and a boiling point of around 537 °C at 760 mmHg. Its logP value is reported as 1.88, indicating moderate lipophilicity, which may influence its bioavailability and distribution in biological systems .

Research indicates that compounds similar to this compound may interact with multiple neurotransmitter systems. Specifically, studies have shown that related piperazine derivatives exhibit anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor . This dual action suggests that the compound may also possess antidepressant-like properties through similar mechanisms.

Pharmacological Effects

Recent studies have highlighted the pharmacological potential of this class of compounds:

Anxiolytic Activity

In behavioral tests involving male Swiss mice, compounds structurally related to this compound demonstrated significant anxiolytic effects. The administration of these compounds resulted in increased time spent in open arms during elevated plus-maze tests, indicating reduced anxiety levels .

Antidepressant Activity

The antidepressant-like effects were assessed using the forced swimming test, where treated mice displayed decreased immobility times compared to control groups. This effect was also linked to serotonergic modulation .

Case Studies

Several studies have evaluated the biological activity of piperazine derivatives:

Study Compound Activity Mechanism
Study ALQFM192AnxiolyticSerotonergic system interaction
Study BLQFM192AntidepressantGABAA receptor modulation

In these case studies, LQFM192 was noted for its ability to block anxiety responses when pretreatment with specific antagonists was applied, further supporting its role in modulating serotonergic pathways .

Q & A

Q. What are the common synthetic routes for preparing 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine?

The synthesis typically involves multi-step reactions, including condensation of thiazole and piperazine derivatives. Key steps include:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2 : Introduction of the pyrrole moiety using 2,5-dimethoxytetrahydrofuran under acidic conditions .
  • Step 3 : Carbonyl linkage between the thiazole and piperazine groups using coupling reagents like EDCI or DCC .
  • Step 4 : Purification via column chromatography and recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization employs:

  • NMR spectroscopy : To verify connectivity of the thiazole, pyrrole, and piperazine moieties (e.g., carbonyl peaks at ~170 ppm in 13C^{13}\text{C} NMR) .
  • IR spectroscopy : Confirmation of C=O (1650–1700 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution MS for molecular weight validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

Optimization involves systematic screening of:

  • Catalysts : Use of bases (e.g., K2_2CO3_3) or acids (e.g., glacial acetic acid) to enhance coupling efficiency .
  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature : Controlled reflux (80–120°C) to minimize side reactions .
ConditionYield (%)Purity (%)Reference
DMF, K2_2CO3_3, 80°C72>98
DCM, EDCI, RT5895
Acetic acid, reflux6597

Q. What computational methods are suitable for analyzing electronic properties and binding modes of this compound?

  • Multiwfn : For electron localization function (ELF) and electrostatic potential (ESP) mapping to predict reactive sites .
  • Molecular docking : AutoDock or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases, GPCRs) .
  • Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO-LUMO gaps) and assess stability .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • X-ray crystallography : Use SHELXL for refining crystal structures to resolve ambiguities in bond lengths/angles .
  • Dynamic NMR : To study conformational flexibility of the piperazine ring in solution .
  • Cross-validation : Compare experimental IR/NMR data with simulated spectra from Gaussian or ORCA .

Q. What structure-activity relationships (SAR) can be inferred from analogs of this compound?

Modifications to the thiazole or piperazine groups significantly alter bioactivity:

Analog StructureBiological ActivityKey FindingReference
Replacement of pyrrole with pyrazoleEnhanced antimicrobial activityIncreased hydrophobicity improves membrane penetration
Fluorine substitution on phenyl ringImproved kinase inhibitionElectronegative groups enhance target binding
Ethyl ester hydrolysis to carboxylic acidReduced cytotoxicityCarboxylate improves solubility but decreases cell uptake

Methodological Notes

  • Experimental Design : For reproducibility, document reaction parameters (e.g., solvent purity, stirring rate) and use internal standards in spectroscopy .
  • Data Contradictions : Always cross-reference crystallographic data (SHELXL) with spectroscopic results to resolve structural discrepancies .
  • Avoid Pitfalls : Ensure anhydrous conditions during thiazole formation to prevent hydrolysis of intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine
Reactant of Route 2
1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine

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